Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate
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Overview
Description
Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a furan ring attached to a benzoate moiety, which is further substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with furan-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohols or amines derived from the reduction of the ester or chlorine groups.
Substitution: Compounds with substituted amine or thiol groups in place of chlorine.
Scientific Research Applications
Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,6-dichloro-2-methoxybenzoate: A similar compound with a methyl group instead of a furan-2-ylmethyl group.
3,6-Dichloro-2-methoxybenzoic acid: The parent acid from which the ester is derived.
Uniqueness
Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
33618-86-9 |
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Molecular Formula |
C13H10Cl2O4 |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C13H10Cl2O4/c1-17-12-10(15)5-4-9(14)11(12)13(16)19-7-8-3-2-6-18-8/h2-6H,7H2,1H3 |
InChI Key |
RFXMLIQFTCYYCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OCC2=CC=CO2)Cl)Cl |
Origin of Product |
United States |
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